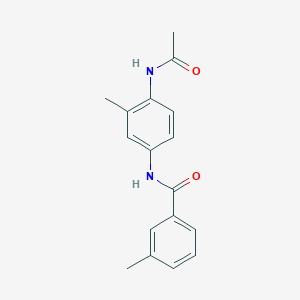
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone vary depending on its application. In cancer cells, this compound induces apoptosis, leading to cell death. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, thereby improving memory and learning. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively, leading to the death of plants and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
For research on this compound include further studies on its mechanism of action, development of more efficient and cost-effective methods for its synthesis, and studies on its potential applications in other fields.
Méthodes De Synthèse
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,3-dimethylindole-7-carboxylic acid with 2-methyl-4-(morpholin-4-yl)butan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential herbicide due to its ability to inhibit the activity of photosystem II, a protein complex that is involved in photosynthesis. This compound has also been studied as a potential fungicide due to its ability to inhibit the growth of various fungi.
In material science, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential photosensitizer for dye-sensitized solar cells due to its ability to absorb light in the visible region of the spectrum.
Propriétés
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-9-18(7-8-20-10)16(19)14-6-4-5-13-11(2)12(3)17-15(13)14/h4-6,10,17H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRABUMCOHMCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC3=C2NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)





![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)